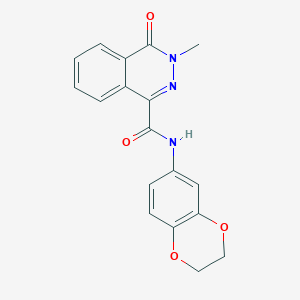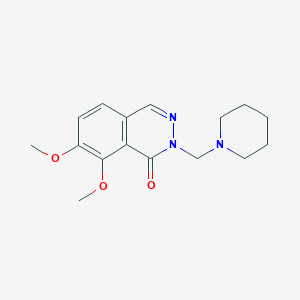
N-cycloheptyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the tetrazole ring often imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide structure. One common method for synthesizing tetrazoles is through a click chemistry approach, which involves the reaction of an azide with a nitrile under mild conditions. This method is favored for its efficiency and high yields.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, the use of eco-friendly solvents and reagents can make the process more sustainable.
化学反応の分析
Types of Reactions
N-cycloheptyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the tetrazole ring or the benzamide moiety.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide or tetrazole ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N-cycloheptyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Tetrazole-containing compounds are often explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N-cycloheptyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
N-(1H-tetrazol-5-yl)benzamide: This compound shares the tetrazole and benzamide moieties but lacks the cycloheptyl group.
N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide: Another tetrazole-containing benzamide with different substituents.
Uniqueness
N-cycloheptyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of the cycloheptyl group, which can influence its chemical properties and biological activity. This structural feature can affect the compound’s solubility, stability, and ability to interact with biological targets, making it distinct from other similar compounds.
特性
分子式 |
C16H21N5O |
|---|---|
分子量 |
299.37 g/mol |
IUPAC名 |
N-cycloheptyl-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H21N5O/c1-12-18-19-20-21(12)15-10-6-7-13(11-15)16(22)17-14-8-4-2-3-5-9-14/h6-7,10-11,14H,2-5,8-9H2,1H3,(H,17,22) |
InChIキー |
GHKOLPOHZMINHB-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NC3CCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B15103284.png)
![5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15103297.png)

![N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B15103309.png)
![4-[4-(Furan-2-carbonyloxy)-3-methoxy-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid isopropyl ester](/img/structure/B15103319.png)


![2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B15103334.png)
![5-Methyl-3-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1,2,4-oxadiazole](/img/structure/B15103338.png)
![morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B15103340.png)
![2-(8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-1-morpholino-1-ethanone](/img/structure/B15103347.png)
![3,5-dimethoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B15103352.png)
![6-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B15103355.png)

